Corticorelin

Description

Properties

Key on ui mechanism of action |

Corticotropin-releasing factor is produced by neuroendocrine cells in the paraventricular nucleus of the hypothalamus and is released from neurosecretory terminals of these neurons into the primary capillary plexus of the hypothalamo-hypophyseal portal system. The portal system carries the Corticotropin-releasing hormone(CRH) to the anterior lobe of the pituitary where it stimulates the secretion of corticotropin (ACTH) and other biologically active substances. |

|---|---|

CAS No. |

86784-80-7 |

Molecular Formula |

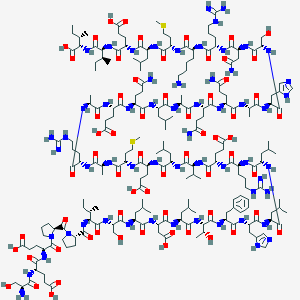

C208H344N60O63S2 |

Molecular Weight |

4757 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C208H344N60O63S2/c1-30-106(20)161(165(215)291)263-202(328)163(108(22)32-3)264-184(310)129(58-67-157(285)286)243-182(308)131(70-78-333-29)246-187(313)134(80-99(6)7)250-176(302)118(45-36-37-71-209)237-174(300)120(47-39-73-225-207(218)219)239-194(320)143(89-152(214)276)256-197(323)145(94-270)260-193(319)141(87-115-91-222-96-227-115)248-169(295)112(26)230-172(298)122(51-60-149(211)273)240-177(303)123(52-61-150(212)274)234-168(294)111(25)232-185(311)133(79-98(4)5)249-181(307)124(53-62-151(213)275)241-178(304)125(54-63-153(277)278)235-167(293)110(24)229-171(297)119(46-38-72-224-206(216)217)233-166(292)109(23)231-173(299)130(69-77-332-28)245-179(305)127(56-65-155(281)282)244-188(314)138(84-103(14)15)258-200(326)160(105(18)19)262-183(309)128(57-66-156(283)284)242-175(301)121(48-40-74-226-208(220)221)238-186(312)135(81-100(8)9)251-189(315)136(82-101(10)11)252-192(318)142(88-116-92-223-97-228-116)255-191(317)140(86-114-43-34-33-35-44-114)259-203(329)164(113(27)272)266-196(322)139(85-104(16)17)253-195(321)144(90-159(289)290)257-190(316)137(83-102(12)13)254-198(324)146(95-271)261-201(327)162(107(21)31-2)265-199(325)147-49-41-75-267(147)205(331)148-50-42-76-268(148)204(330)132(59-68-158(287)288)247-180(306)126(55-64-154(279)280)236-170(296)117(210)93-269/h33-35,43-44,91-92,96-113,117-148,160-164,269-272H,30-32,36-42,45-90,93-95,209-210H2,1-29H3,(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,276)(H2,215,291)(H,222,227)(H,223,228)(H,229,297)(H,230,298)(H,231,299)(H,232,311)(H,233,292)(H,234,294)(H,235,293)(H,236,296)(H,237,300)(H,238,312)(H,239,320)(H,240,303)(H,241,304)(H,242,301)(H,243,308)(H,244,314)(H,245,305)(H,246,313)(H,247,306)(H,248,295)(H,249,307)(H,250,302)(H,251,315)(H,252,318)(H,253,321)(H,254,324)(H,255,317)(H,256,323)(H,257,316)(H,258,326)(H,259,329)(H,260,319)(H,261,327)(H,262,309)(H,263,328)(H,264,310)(H,265,325)(H,266,322)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226)/t106-,107-,108-,109-,110-,111-,112-,113+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,160-,161-,162-,163-,164-/m0/s1 |

InChI Key |

GBONBLHJMVUBSJ-FAUHKOHMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N |

sequence |

One Letter Code: SEEPPISLDLTFHLLREVLEMARAEQLAQQAHSNRKLMEII-NH2 |

Synonyms |

Human CRF; Human corticotropin-releasing factor |

Origin of Product |

United States |

Foundational & Exploratory

Corticorelin's Interaction with the CRHR1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of corticorelin, a synthetic analog of corticotropin-releasing hormone (CRH), at the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). This compound plays a pivotal role in the physiological response to stress through its interaction with CRHR1, a class B G-protein coupled receptor (GPCR). Understanding the intricacies of this interaction, from receptor binding and signal transduction to downstream cellular responses, is crucial for the development of novel therapeutics targeting stress-related disorders.

Quantitative Pharmacology of this compound at CRHR1

The binding affinity and functional potency of this compound (ovine and human/rat CRF) at the CRHR1 receptor have been characterized in various in vitro systems. This data is essential for understanding the dose-dependent effects of this compound and for the design of experiments investigating its mechanism of action.

| Parameter | Ligand | Cell Line/Tissue | Value | Reference |

| Binding Affinity (Kd) | Ovine CRF ([125I]Tyr0-ovine CRF) | Human Neuroblastoma SH-SY5Y cells | 0.2 nM | [1] |

| Ovine CRF ([125I]Tyr0-ovine CRF) | Human Neuroblastoma IMR-32 cells | ~0.8 nM | [2] | |

| Functional Potency (EC50) | Human/Rat CRF (cAMP accumulation) | Human Neuroblastoma SH-SY5Y cells | 2.34 nM (pEC50 = 8.63) | [1] |

| Ovine CRF (cAMP accumulation) | Human Neuroblastoma SH-SY5Y cells | 1.55 nM (pEC50 = 8.81) | [1] | |

| CRF (cAMP production) | Human Neuroblastoma IMR-32 cells | ~4 nM | [2] |

CRHR1 Signaling Pathways Activated by this compound

Upon binding of this compound, the CRHR1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. While the canonical pathway involves the Gαs protein and subsequent production of cyclic AMP (cAMP), CRHR1 can also signal through alternative, G-protein-dependent and independent pathways. This pleiotropic signaling contributes to the diverse physiological effects of this compound.

Canonical Gαs-cAMP-PKA Signaling Pathway

The primary and most well-characterized signaling pathway activated by this compound at the CRHR1 receptor is the Gαs-adenylyl cyclase-cAMP-PKA cascade.[3][4] This pathway is fundamental to the endocrine response to stress, culminating in the synthesis and release of glucocorticoids.

Alternative Signaling Pathways

In addition to the canonical Gs-cAMP pathway, this compound-activated CRHR1 can couple to other G proteins and initiate distinct signaling cascades, leading to a wider range of cellular responses. The specific pathway activated can be cell-type dependent.

CRHR1 activation can also lead to the stimulation of the PLC/PKC pathway. This pathway is important for modulating neuronal activity and other cellular processes.

CRHR1 signaling can also converge on the MAPK/ERK pathway, which is critical for regulating gene expression, cell proliferation, and differentiation.

Experimental Protocols

The characterization of this compound's action on CRHR1 relies on robust and reproducible in vitro assays. The following sections provide detailed methodologies for two key experiments: the radioligand binding assay for determining binding affinity and the cAMP functional assay for assessing receptor activation.

Radioligand Binding Assay (Saturation)

This assay measures the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand (e.g., [125I]Tyr0-ovine CRF) to CRHR1.

Objective: To determine the Kd and Bmax of this compound for the CRHR1 receptor.

Materials:

-

Cells or tissues expressing CRHR1

-

Radiolabeled this compound (e.g., [125I]Tyr0-ovine CRF)

-

Unlabeled this compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid and counter

Workflow:

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing CRHR1 in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

For total binding: A range of concentrations of radiolabeled this compound.

-

For non-specific binding: The same range of concentrations of radiolabeled this compound plus a high concentration of unlabeled this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of radioligand and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

cAMP Functional Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).

Objective: To determine the EC50 of this compound for CRHR1-mediated cAMP production.

Materials:

-

CRHR1-expressing cells

-

This compound

-

Cell culture medium

-

Assay buffer (e.g., HBSS with a phosphodiesterase (PDE) inhibitor like IBMX)

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

Workflow:

Procedure:

-

Cell Seeding: Seed CRHR1-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Assay Preparation: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control for basal cAMP levels.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]

Conclusion

This compound's mechanism of action at the CRHR1 receptor is a complex process involving multiple signaling pathways that are crucial for the body's response to stress. A thorough understanding of its binding kinetics, the intricacies of its signaling cascades, and the cellular consequences of receptor activation is paramount for the rational design and development of novel therapeutic agents targeting the CRH system for the treatment of anxiety, depression, and other stress-related pathologies. The experimental protocols and data presented in this guide provide a foundational framework for researchers in this field.

References

- 1. Functional, endogenously expressed corticotropin-releasing factor receptor type 1 (CRF1) and CRF1 receptor mRNA expression in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional corticotropin-releasing factor receptors in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 4. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Corticorelin in the Orchestration of the Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corticorelin, also known as Corticotropin-Releasing Hormone (CRH), is a 41-amino acid neuropeptide that plays a pivotal role in the integration of the neuroendocrine, autonomic, and behavioral responses to stress.[1][2] Synthesized primarily in the paraventricular nucleus (PVN) of the hypothalamus, this compound is the principal regulator of the Hypothalamic-Pituitary-Adrenal (HPA) axis, a cornerstone of the mammalian stress response.[1][3] Dysregulation of the this compound system is implicated in the pathophysiology of numerous stress-related disorders, including major depression, anxiety disorders, and post-traumatic stress disorder (PTSD), making it a critical target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the biological function of this compound in the stress response, detailing its signaling pathways, physiological effects, and the experimental methodologies used to investigate its function.

The Hypothalamic-Pituitary-Adrenal (HPA) Axis: The Core of the Stress Response

The HPA axis is a complex set of direct influences and feedback interactions among three endocrine glands: the hypothalamus, the pituitary gland, and the adrenal glands. This axis is the central stress response system.

In response to a stressor, whether physical or psychological, neurons in the PVN of the hypothalamus synthesize and secrete this compound into the hypophyseal portal system.[1] this compound travels to the anterior pituitary gland where it binds to its primary receptor, the Corticotropin-Releasing Hormone Receptor 1 (CRHR1), on corticotroph cells.[5] This binding stimulates the synthesis and release of Adrenocorticotropic Hormone (ACTH) into the systemic circulation.[1][5] ACTH then acts on the adrenal cortex, stimulating the production and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents.[1]

Glucocorticoids are the final effectors of the HPA axis, mediating a wide range of physiological responses to stress, including metabolic, cardiovascular, and immune adjustments.[1] To maintain homeostasis, glucocorticoids exert negative feedback at the level of the hypothalamus and pituitary, inhibiting the production and release of this compound and ACTH, respectively.[4]

This compound Signaling Pathways

This compound exerts its effects by binding to two distinct G-protein coupled receptors (GPCRs): CRHR1 and CRHR2.[3][5] These receptors share approximately 70% amino acid identity but exhibit different ligand affinities and are differentially distributed throughout the brain and peripheral tissues.[6]

CRHR1 Signaling

CRHR1 is the primary receptor for this compound in the anterior pituitary and is widely expressed in brain regions associated with fear and anxiety, such as the amygdala and hippocampus.[5] Upon this compound binding, CRHR1 predominantly couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6][7] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[6][8] Phosphorylated CREB translocates to the nucleus and promotes the transcription of target genes, including the gene for proopiomelanocortin (POMC), the precursor to ACTH.[6]

In addition to the canonical Gαs/cAMP/PKA pathway, CRHR1 can also couple to other G-proteins, such as Gαq/11, activating the phospholipase C (PLC) pathway.[7][9] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[9] The activation of these alternative pathways allows for a more complex and nuanced cellular response to this compound.

CRHR2 Signaling

CRHR2 is predominantly expressed in subcortical regions and the periphery and has a higher affinity for urocortins, a family of peptides related to this compound, than for this compound itself.[5] The signaling pathways activated by CRHR2 are similar to those of CRHR1, including the activation of the Gαs/cAMP/PKA and Gαq/PLC/PKC pathways.[7][10] However, the downstream effects of CRHR2 activation are often distinct from and can even oppose those of CRHR1. For instance, while CRHR1 activation is generally associated with anxiogenic (anxiety-producing) effects, CRHR2 activation has been linked to anxiolytic (anxiety-reducing) and stress-coping behaviors.[11]

Quantitative Data on this compound and HPA Axis Hormones in Stress

The following tables summarize quantitative data on this compound, ACTH, and cortisol levels in various physiological and pathological states.

Table 1: Cerebrospinal Fluid (CSF) this compound Concentrations in Humans

| Condition | Mean CSF this compound (pg/mL) | Reference |

| Healthy Controls | 22-25 | [12] |

| Post-Traumatic Stress Disorder (PTSD) | 27.5 - 30.9 | [13] |

| Fibromyalgia (without abuse history) | 35.0 - 38.9 | [12] |

Table 2: ACTH and Cortisol Responses to CRH Stimulation Test in Cushing's Syndrome

| Parameter | Optimal Cut-off for Cushing's Disease | Sensitivity (%) | Specificity (%) | AUC | Reference |

| % ACTH Increase at 30 min | ≥31% | 83 | 85 | 0.81 | |

| % Cortisol Increase at 30 min | ≥12% | 82 | 89 | 0.86 | |

| % ACTH Increase at 15 min | >115% | 67 | 83 | 0.75 | [14] |

| % Cortisol Increase at 60 min | >86% | 75 | 78 | 0.71 | [14] |

Table 3: HPA Axis Hormone Responses in Critical Illness

| Phase of Illness | Plasma ACTH (pg/mL) | Plasma Free Cortisol (µg/dL) | ACTH Response to CRH (pg/mL·min) | Reference |

| Healthy Subjects | 24.8 ± 3.6 | 0.58 ± 0.05 | 4120 ± 688 | [15] |

| Acute Phase | 25.5 ± 1.6 | 3.11 ± 0.27 | 5149 ± 848 | [15] |

| Subacute Phase | - | - | 2333 ± 387 | [15] |

| Prolonged Phase | - | - | 2441 ± 685 | [15] |

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Measurement

This protocol outlines a sandwich ELISA for the quantification of this compound in biological samples.

Materials:

-

High-binding 96-well microplate

-

Capture antibody (anti-Corticorelin)

-

Detection antibody (biotinylated anti-Corticorelin)

-

Recombinant this compound standard

-

Assay diluent (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Dilute the capture antibody in PBS and add 100 µL to each well of the microplate. Incubate overnight at 4°C.[16]

-

Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.[17]

-

Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

-

Washing: Repeat the washing step.

-

Sample and Standard Incubation: Prepare a serial dilution of the this compound standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[16]

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[16]

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature, protected from light.[17]

-

Washing: Repeat the washing step, with a final soak in wash buffer for 1-2 minutes.[17]

-

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 10-15 minutes at room temperature in the dark.[17]

-

Stopping the Reaction: Add 50 µL of stop solution to each well.[17]

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.

In Situ Hybridization for this compound mRNA Detection

This protocol describes the detection of this compound mRNA in tissue sections using non-radioactive in situ hybridization.

Materials:

-

Tissue sections (cryostat or paraffin-embedded)

-

Digoxigenin (DIG)-labeled RNA probe for this compound mRNA

-

Hybridization buffer

-

Wash solutions (e.g., SSC buffers)

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate

-

Microscope

Procedure:

-

Tissue Preparation: Prepare tissue sections and mount them on slides.

-

Pre-hybridization: Treat the sections with proteinase K to improve probe penetration, followed by acetylation to reduce non-specific binding.

-

Hybridization: Apply the DIG-labeled this compound RNA probe in hybridization buffer to the sections. Incubate overnight at an elevated temperature (e.g., 65°C) in a humidified chamber.[18]

-

Post-hybridization Washes: Perform a series of stringent washes with SSC buffers to remove unbound probe.

-

Immunodetection: Block non-specific antibody binding with a blocking solution. Incubate the sections with an anti-DIG-AP antibody.

-

Washing: Wash the sections to remove unbound antibody.

-

Substrate Reaction: Apply the NBT/BCIP substrate to the sections. The alkaline phosphatase will convert the substrate into a colored precipitate, indicating the location of the this compound mRNA.

-

Visualization: Mount the slides and visualize the results under a microscope.

Conclusion and Future Directions

This compound is a critical mediator of the stress response, acting through the HPA axis and a complex network of signaling pathways within the central nervous system. The dysregulation of the this compound system is a key factor in the development of stress-related psychiatric and endocrine disorders. The development of selective CRHR1 antagonists has shown promise in preclinical studies for the treatment of anxiety and depression.[15] Future research should continue to elucidate the intricate molecular mechanisms of this compound signaling and its interaction with other neurotransmitter systems. A deeper understanding of these processes will be instrumental in the development of novel and more effective therapeutic strategies for a wide range of stress-related pathologies.

References

- 1. Corticotropin-Releasing Hormone-Binding Protein and Stress: From Invertebrates to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corticotropin-releasing hormone (CRH) in psychiatry: from stress to psychopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of the corticotropin-releasing hormone and its receptors in the regulation of stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocrinology and the brain: corticotropin-releasing hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. karger.com [karger.com]

- 7. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The CRHR1/CREB/REST signaling cascade regulates mammalian embryonic neural stem cell properties | EMBO Reports [link.springer.com]

- 9. THE MOLECULAR PHYSIOLOGY OF CRH NEURONS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of CRHR2 exerts an inhibitory effect on the expression of collapsin response mediator protein 3 in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Androgen regulation of corticotropin-releasing hormone receptor 2 (CRHR2) mRNA expression and receptor binding in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cerebrospinal Fluid Corticotropin-Releasing Factor Concentration is Associated with Pain but not Fatigue Symptoms in Patients with Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elevated CSF Corticotropin-Releasing Factor Concentrations in Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RELIABILITY OF THE CORTICOTROPIN RELEASING HORMONE STIMULATION TEST FOR DIFFERENTIATING BETWEEN ACTH DEPENDENT AND INDEPENDENT CUSHING SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ACTH and cortisol responses to CRH in acute, subacute, and prolonged critical illness: a randomized, double-blind, placebo-controlled, crossover cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mabtech.com [mabtech.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Detection of mRNA by Whole Mount in situ Hybridization and DNA Extraction for Genotyping of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of Corticorelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corticorelin, a synthetic form of ovine corticotropin-releasing hormone (oCRH), represents a pivotal tool in the diagnostic armamentarium for disorders of the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound. It delves into the seminal research that led to its identification, its mechanism of action, and the intricate signaling pathways it modulates. Detailed experimental protocols that were instrumental in its characterization are provided, alongside a quantitative summary of its pharmacological properties. This document is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development and neuroendocrinology.

Discovery and History

The journey to the discovery of this compound is rooted in the quest to understand the regulation of the HPA axis. In 1981, a landmark paper by Wylie Vale and his colleagues at the Salk Institute reported the isolation and characterization of a 41-amino acid peptide from ovine hypothalamic extracts.[1][2] This peptide, named corticotropin-releasing factor (CRF), or more formally corticotropin-releasing hormone (CRH), was shown to be a potent stimulator of adrenocorticotropic hormone (ACTH) and β-endorphin secretion from cultured anterior pituitary cells.[1]

The synthetic version of this ovine CRH is known as this compound.[3][4] This discovery was the culmination of years of research and the processing of hundreds of thousands of sheep hypothalami.[2] The characterization of CRH opened up new avenues for diagnosing and understanding disorders related to the HPA axis, such as Cushing's syndrome.[5][6] this compound ovine triflutate is the commercially available synthetic form of oCRH used for diagnostic purposes.[7]

Mechanism of Action

This compound exerts its physiological effects by mimicking the action of endogenous CRH. It binds to and activates specific G-protein coupled receptors, primarily the corticotropin-releasing hormone receptor type 1 (CRHR1), located on the surface of corticotroph cells in the anterior pituitary gland.[3][6]

Upon binding, a conformational change in the receptor activates the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8][9] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of ACTH from the corticotrophs.[8]

Released ACTH then travels through the bloodstream to the adrenal cortex, where it stimulates the production and release of glucocorticoids, predominantly cortisol in humans.[3][6] This cascade of events forms the basis of the this compound stimulation test, which assesses the integrity of the pituitary-adrenal axis.

Signaling Pathways

The signaling cascade initiated by this compound binding to CRHR1 is complex and involves multiple downstream effectors. The primary pathway involves the Gs-adenylyl cyclase-cAMP-PKA axis. However, evidence suggests that CRH receptors can also couple to other G-proteins, such as Gq/11, leading to the activation of the phospholipase C (PLC) pathway. This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

The diagram below illustrates the primary signaling pathway of this compound.

Caption: this compound signaling pathway in anterior pituitary corticotrophs.

Quantitative Data

The following tables summarize the key quantitative data for this compound (ovine CRH).

Table 1: Binding Affinity and Potency

| Parameter | Value | Species | Tissue/Cell Type | Reference |

| Binding Affinity (Kd) | ~1 nmol/L | Ovine | Fetal Anterior Pituitary | [3] |

| In Vivo Potency (ACTH Release) | ||||

| Threshold Dose | 0.03 mcg/kg | Human | - | [7] |

| Half-maximal Dose (ED50) | 0.3 - 1.0 mcg/kg | Human | - | [7] |

| Maximally Effective Dose | 3 - 10 mcg/kg | Human | - | [7] |

Table 2: Pharmacokinetics in Humans

| Parameter | Value | Reference |

| Elimination Half-life | Biphasic: 11.6 ± 1.5 min (fast), 73 ± 8 min (slow) | [7] |

| Volume of Distribution (Vd) | 6.2 ± 0.5 L | [7] |

| Onset of Action (ACTH increase) | 2 minutes | [7] |

| Time to Peak ACTH | 10 - 15 minutes | [7] |

| Onset of Action (Cortisol increase) | Within 10 minutes | [7] |

| Time to Peak Cortisol | 30 - 60 minutes | [7] |

Table 3: Clinical Response to this compound Stimulation Test (1 mcg/kg IV)

| Population | Basal ACTH | Basal Cortisol | ACTH Response | Cortisol Response | Diagnosis | Reference |

| Normal Subjects | Normal | Normal | Rapid & Sustained Increase | Parallel Increase | Normal HPA Axis | [7] |

| Cushing's Disease | High | High | Increased | Increased | Pituitary ACTH Source | [5] |

| Ectopic ACTH Syndrome | Very High | High | Little to No Response | Little to No Response | Ectopic ACTH Source | [5] |

Experimental Protocols

The characterization of this compound relied on a series of key experimental protocols. The following provides an overview of the methodologies employed.

In Vitro Bioassay for ACTH Secretion

This assay was crucial for the initial identification and purification of oCRH.

References

- 1. The CRHR1/CREB/REST signaling cascade regulates mammalian embryonic neural stem cell properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimulation of cyclic AMP accumulation and corticotropin release by synthetic ovine corticotropin-releasing factor in rat anterior pituitary cells: site of glucocorticoid action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into mechanisms of corticotropin-releasing hormone receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Endocrinology and the brain: corticotropin-releasing hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. The ovine corticotropin-releasing hormone stimulation test in the differential diagnosis of adrenocorticotropic hormone-dependent cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of rat hypothalamic corticotropin-releasing factor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of Corticorelin Administration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corticorelin, a synthetic analogue of corticotropin-releasing hormone (CRH), is a critical tool in endocrinological research and diagnostics.[1][2][3] This technical guide provides a comprehensive overview of the physiological effects of this compound administration, with a focus on its mechanism of action, impact on the hypothalamic-pituitary-adrenal (HPA) axis, and its application in the differential diagnosis of endocrine disorders. Detailed experimental protocols, quantitative data on hormonal responses, and visualizations of key signaling pathways are presented to support advanced research and drug development.

Introduction

This compound, available as this compound ovine triflutate, mimics the action of endogenous CRH, the primary regulator of the HPA axis.[1][2][4] Its administration serves as a potent stimulus for the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland.[3][4][5] This, in turn, stimulates the adrenal cortex to produce and secrete cortisol.[1][2][4] This predictable physiological cascade makes this compound an invaluable diagnostic agent, particularly in differentiating between pituitary and ectopic sources of ACTH-dependent Cushing's syndrome.[2][5][6]

Mechanism of Action

Upon intravenous administration, this compound binds to CRH receptors (CRHRs), which are G protein-coupled receptors located on the surface of corticotrophs in the anterior pituitary.[1][3] There are two main subtypes, CRHR1 and CRHR2, which, upon activation, trigger intracellular signaling cascades.[7][8]

The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][8][9] This cascade ultimately results in the transcription of the pro-opiomelanocortin (POMC) gene and the secretion of its cleavage products, including ACTH.[8][9]

Signaling Pathway Diagram

Physiological Effects on the HPA Axis

The administration of this compound elicits a robust and predictable response from the HPA axis, characterized by a rapid increase in plasma ACTH followed by a rise in cortisol levels.

Hormonal Response

-

ACTH: Plasma ACTH levels begin to rise within 2 minutes of this compound injection.[4][5][10] Peak ACTH concentrations are typically observed between 15 and 60 minutes post-administration.[11][12]

-

Cortisol: The increase in plasma cortisol follows the rise in ACTH, with levels beginning to elevate within 10 minutes.[4][5][10][13] Peak cortisol concentrations are generally reached between 30 and 120 minutes after administration.[11][12]

-

Other Pro-opiomelanocortin (POMC) Peptides: this compound administration also leads to the release of other POMC-derived peptides, such as β- and γ-lipotropins and β-endorphin.[5][13]

Cardiovascular Effects

At the standard diagnostic dose of 1 mcg/kg, cardiovascular effects are generally mild and transient. However, dose-dependent cardiovascular responses have been observed:

-

Flushing: A common adverse effect is flushing of the face, neck, and upper chest.[6]

-

Hypotension and Tachycardia: Higher doses (>1 mcg/kg) can be associated with transient hypotension and tachycardia.[6][13] These effects typically occur within 2 to 3 minutes of injection and can last for 30 to 60 minutes.[6][13] Administering the drug as a 30- to 60-second infusion rather than a bolus injection can mitigate these effects.[12][13]

Other Physiological Effects

Other less common, dose-dependent adverse effects include a metallic taste, dizziness, and an urge to inspire (dyspnea).[6]

Quantitative Data on Hormonal Response

The following tables summarize the expected hormonal responses to this compound administration in healthy individuals. It is important to note that basal and peak responses can vary depending on the time of day (AM vs. PM) of administration.[6][13]

| Hormone | Time to Onset | Time to Peak Concentration | Duration of Elevation |

| ACTH | 2 minutes[4][5][10] | 15 - 60 minutes[11][12] | Up to 2 hours[12][14] |

| Cortisol | Within 10 minutes[4][5][10][13] | 30 - 120 minutes[11][12] | Up to 2 hours[12][14] |

Table 1: General Hormonal Response Timeline to this compound (1 mcg/kg IV)

| Time Point | Plasma ACTH (pg/mL) | Plasma Cortisol (mcg/dL) |

| Baseline (AM) | Varies | Varies |

| Peak (AM) | Dose-dependent increase | Dose-dependent increase |

| Baseline (PM) | Lower than AM | Lower than AM |

| Peak (PM) | Lower than AM peak | Lower than AM peak |

Table 2: Illustrative Dose-Response and Circadian Influence on Hormonal Levels (Note: Specific values are highly dependent on the individual and the assay used. This table illustrates the general trend.)

Experimental Protocols

The standard experimental protocol for the this compound stimulation test is crucial for accurate diagnostic interpretation.

Patient Preparation

-

Patients should discontinue any recent or current corticosteroid therapy, as this can blunt the ACTH response to this compound.[4][15]

-

Concurrent use of heparin is not recommended due to the potential for significant hypotensive reactions.[4][6][11][15]

Reconstitution and Administration

-

Reconstitution: Reconstitute the lyophilized this compound powder (100 mcg) with 2 mL of 0.9% Sodium Chloride Injection, USP, to yield a final concentration of 50 mcg/mL.[4][10][12][16] To avoid bubble formation, the vial should be rolled gently to dissolve the contents, not shaken.[4][12][16]

-

Dosage: The standard dose is 1 mcg/kg of body weight.[2][4][6][11][15] Doses exceeding 1 mcg/kg are not recommended.[11][12][13][15]

-

Administration: Administer the calculated dose intravenously over 30 to 60 seconds.[4][6][12][15]

Blood Sampling

-

Baseline: Obtain two venous blood samples: one 15 minutes before administration and another immediately prior to the injection to establish baseline ACTH and cortisol concentrations.[4][6][10][15]

-

Post-Administration: Collect venous blood samples at 15, 30, and 60 minutes after this compound administration to assess the ACTH and cortisol response.[4][6][10][15]

Experimental Workflow Diagram

Diagnostic Interpretation in Cushing's Syndrome

The primary clinical application of the this compound stimulation test is to differentiate between pituitary-dependent Cushing's disease and ectopic ACTH syndrome in patients with ACTH-dependent hypercortisolism.[6][10][13][14]

-

Cushing's Disease (Pituitary Origin): Patients with Cushing's disease typically exhibit an exaggerated or increased plasma ACTH and cortisol response to this compound administration.[6][10][13][14] This indicates that the pituitary corticotroph adenoma is responsive to CRH stimulation.

-

Ectopic ACTH Syndrome: In most cases of ectopic ACTH syndrome, where a non-pituitary tumor is producing ACTH, there is little to no response in plasma ACTH and cortisol levels following this compound administration.[6][10][13][14] This is because the ectopic source of ACTH is generally not responsive to CRH.

Logical Relationship Diagram for Diagnostic Interpretation

Conclusion

This compound is a powerful pharmacological agent with well-defined physiological effects, primarily centered on the stimulation of the HPA axis. Its utility as a diagnostic tool is underscored by the distinct responses observed in different pathological states of ACTH-dependent hypercortisolism. A thorough understanding of its mechanism of action, the nuances of its administration protocol, and the quantitative aspects of the hormonal response is essential for researchers, scientists, and drug development professionals working in the field of endocrinology and related disciplines. This guide provides a foundational resource to support such endeavors.

References

- 1. What is the mechanism of this compound Ovine Triflutate? [synapse.patsnap.com]

- 2. What is this compound Ovine Triflutate used for? [synapse.patsnap.com]

- 3. pillintrip.com [pillintrip.com]

- 4. mims.com [mims.com]

- 5. This compound Ovine Triflutate | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. UpToDate 2018 [doctorabad.com]

- 7. Corticotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 8. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. mims.com [mims.com]

- 11. Acthrel Injection for Cushing's Syndrome: Side Effects & Dosage [medicinenet.com]

- 12. drugs.com [drugs.com]

- 13. ACTHREL ® (this compound ovine triflutate for injection) [dailymed.nlm.nih.gov]

- 14. mims.com [mims.com]

- 15. reference.medscape.com [reference.medscape.com]

- 16. DailyMed - ACTHREL- this compound ovine triflutate injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]

A Structural and Functional Dissection of Human versus Ovine Corticorelin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticorelin, a 41-amino acid peptide identical to Corticotropin-Releasing Hormone (CRH), is the principal neuroregulator of the hypothalamic-pituitary-adrenal (HPA) axis, orchestrating the endocrine, autonomic, and behavioral responses to stress.[1][2] Synthetic versions of both human and ovine this compound are utilized in clinical and research settings, with notable differences in their bioactivity and metabolic stability. This technical guide provides a detailed comparative analysis of the structural and functional characteristics of human and ovine this compound, offering valuable insights for researchers and professionals in drug development.

Primary Structure and Comparative Analysis

Human and ovine this compound are both 41-amino acid peptides.[3][4] The primary structural difference lies in seven amino acid substitutions, which are detailed in the table below.[3]

Table 1: Amino Acid Sequence Comparison of Human and Ovine this compound

| Position | Human this compound | Ovine this compound |

| 1 | Ser | Ser |

| 2 | Glu | Gln |

| 3 | Glu | Glu |

| 4 | Pro | Pro |

| 5 | Pro | Pro |

| 6 | Ile | Ile |

| 7 | Ser | Ser |

| 8 | Leu | Leu |

| 9 | Asp | Asp |

| 10 | Leu | Leu |

| 11 | Thr | Thr |

| 12 | Phe | Phe |

| 13 | His | His |

| 14 | Leu | Leu |

| 15 | Leu | Leu |

| 16 | Arg | Arg |

| 17 | Glu | Glu |

| 18 | Val | Val |

| 19 | Leu | Leu |

| 20 | Glu | Glu |

| 21 | Met | Met |

| 22 | Ala | Thr |

| 23 | Arg | Lys |

| 24 | Ala | Ala |

| 25 | Glu | Asp |

| 26 | Gln | Gln |

| 27 | Leu | Leu |

| 28 | Ala | Ala |

| 29 | Gln | Gln |

| 30 | Gln | Gln |

| 31 | Ala | Ala |

| 32 | His | His |

| 33 | Ser | Ser |

| 34 | Asn | Asn |

| 35 | Arg | Arg |

| 36 | Lys | Lys |

| 37 | Leu | Leu |

| 38 | Met | Leu |

| 39 | Glu | Asp |

| 40 | Ile | Ile |

| 41 | Ile | Ala |

Receptor Binding Affinity and Functional Implications

This compound exerts its biological effects through two main G-protein coupled receptors, CRH Receptor 1 (CRF1) and CRH Receptor 2 (CRF2).[5][6] Both human and ovine this compound bind with high, sub-nanomolar affinity to the CRF1 receptor.[7] However, a significant difference in their bioactivity arises from their interaction with the CRH-Binding Protein (CRH-BP). Human CRH-BP binds human/rat CRH with high affinity (IC50 = 0.5 nM), effectively sequestering it and modulating its availability. In contrast, ovine CRH binds to human CRH-BP with a much lower affinity (IC50 = 470 nM).[7] This reduced binding to CRH-BP results in a longer plasma half-life and more prolonged and potent biological activity of ovine this compound in humans compared to the human peptide.[8][9]

Table 2: Comparative Binding Affinities of Human and Ovine this compound

| Ligand | Receptor/Binding Protein | Binding Affinity (IC50) | Reference |

| Human this compound | Human CRF1 Receptor | ~1-1.6 nM | [7] |

| Ovine this compound | Human CRF1 Receptor | ~1-1.6 nM | [7] |

| Human this compound | Human CRH-Binding Protein | 0.5 nM | [7] |

| Ovine this compound | Human CRH-Binding Protein | 470 nM | [7] |

Signaling Pathways

Upon binding to its receptors, this compound activates downstream signaling cascades that mediate its diverse physiological effects. The primary signaling pathways involve the activation of heterotrimeric G-proteins, leading to the modulation of intracellular second messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3), and the subsequent activation of protein kinases.[10]

Gs-cAMP-PKA Pathway

Binding of this compound to CRF1 receptors, which are predominantly coupled to the Gs alpha subunit, activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses.

Gq-PLC-PKC Pathway

In certain cellular contexts, CRF receptors can also couple to the Gq alpha subunit, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a distinct set of cellular responses.

MAPK/ERK Pathway

Both Gs and Gq coupled pathways can converge on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a crucial downstream effector of this compound signaling, involved in regulating gene expression and cellular proliferation.

Experimental Protocols

Peptide Synthesis and Purification

-

Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11][12][13][14] The synthesis is typically performed on an automated peptide synthesizer.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers.[12]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: A solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[16] The peptide concentration should be in the range of 50-100 µM.[16]

-

Data Acquisition: CD spectra are recorded in the far-UV region (190-260 nm) using a quartz cuvette with a 1 mm pathlength.[16][17][18] A corresponding buffer blank spectrum is also recorded.

-

Data Processing: The buffer spectrum is subtracted from the peptide spectrum.[16] The resulting data, typically in millidegrees, is converted to mean residue ellipticity.

-

Analysis: The processed CD spectrum is analyzed to estimate the secondary structure content (α-helix, β-sheet, random coil) of the peptide.

Competitive Radioligand Receptor Binding Assay

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., CRF1) are prepared from cultured cells.

-

Assay Setup: In a 96-well plate, a fixed concentration of a radiolabeled this compound analog (e.g., [¹²⁵I]-Tyr-ovine CRH) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (human or ovine this compound).[19][20][21][22]

-

Incubation: The plate is incubated at a specific temperature for a sufficient time to reach binding equilibrium.[19]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[19]

-

Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[19]

cAMP Functional Assay

-

Cell Culture: Cells expressing the this compound receptor of interest are plated in a 96-well plate.

-

Compound Treatment: The cells are stimulated with varying concentrations of human or ovine this compound. For antagonist assays, cells are pre-incubated with the antagonist before agonist addition.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase-based biosensor assay.[23][24][25]

-

Data Analysis: The data are plotted as a dose-response curve, and the EC50 (effective concentration to produce 50% of the maximal response) is determined.

Phospho-ERK Western Blot Assay

-

Cell Stimulation and Lysis: Cells are stimulated with this compound for a specific time course (e.g., 0, 5, 15, 30 minutes). Following stimulation, the cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and a primary antibody for total ERK (as a loading control). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[26]

-

Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[26]

-

Densitometry: The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

Conclusion

The structural variations between human and ovine this compound, though seemingly minor, lead to significant differences in their interaction with the CRH-binding protein, resulting in distinct pharmacokinetic and pharmacodynamic profiles. This in-depth guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to effectively study and leverage the unique properties of these two important neuropeptides. The provided methodologies offer a robust starting point for the structural and functional characterization of this compound and its analogs, facilitating the development of novel therapeutics targeting the HPA axis.

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Corticotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 7. Corticotropin-Releasing Hormone-Binding Protein and Stress: From Invertebrates to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparison of the effects of human and ovine corticotropin-releasing hormone on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparison of the clearance of ovine and human corticotrophin-releasing hormone (CRH) in man and sheep: a possible role for CRH-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 12. Peptide Synthesis [bio-protocol.org]

- 13. en.bio-protocol.org [en.bio-protocol.org]

- 14. peptide.com [peptide.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. americanpeptidesociety.org [americanpeptidesociety.org]

- 17. benchchem.com [benchchem.com]

- 18. moodle2.units.it [moodle2.units.it]

- 19. benchchem.com [benchchem.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. GloSensor™ cAMP Assay Protocol [promega.com]

- 24. cosmobio.co.jp [cosmobio.co.jp]

- 25. researchgate.net [researchgate.net]

- 26. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

in vivo effects of Corticorelin on ACTH secretion

An In-Depth Technical Guide on the In Vivo Effects of Corticorelin on ACTH Secretion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a synthetic analogue of corticotropin-releasing hormone (CRH), is a potent stimulator of adrenocorticotropic hormone (ACTH) secretion from the anterior pituitary gland.[1][2][3] Its primary clinical and research application is in the assessment of the hypothalamic-pituitary-adrenal (HPA) axis, particularly in differentiating the causes of ACTH-dependent hypercortisolism.[3][4][5] This document provides a comprehensive technical overview of the , presenting quantitative data, detailed experimental protocols, and the underlying signaling mechanisms.

Quantitative Effects of this compound on ACTH Secretion

Intravenous administration of this compound in vivo results in a rapid, dose-dependent, and sustained increase in plasma ACTH concentrations.[1] The response is more pronounced for ACTH than for the subsequent rise in cortisol.[1][2]

Dose-Response Relationship

Dose-ranging studies in healthy human volunteers have established a clear dose-dependent relationship for this compound-induced ACTH secretion.[1]

Table 1: Dose-Response Relationship of Ovine this compound on Plasma ACTH in Healthy Volunteers

| Parameter | Dose (mcg/kg body weight) | Description |

|---|---|---|

| Threshold Dose | 0.03 | The minimum dose required to elicit a detectable increase in plasma ACTH.[1][2] |

| Half-Maximal Dose | 0.3 - 1.0 | The dose range that produces 50% of the maximal ACTH response.[1][2] |

| Maximally Effective Dose | 3 - 10 | The dose range that produces the maximum possible stimulation of ACTH secretion.[1][2] |

| Recommended Diagnostic Dose | 1.0 | The lowest dose that produces a maximal cortisol response and a significant, though potentially sub-maximal, ACTH response.[2][6] |

Time-Course of ACTH Response

The onset of ACTH increase following this compound administration is rapid, with peak levels achieved shortly after injection. The duration of the response is also dose-dependent.

Table 2: Time-Course of Plasma ACTH Response to a Single Intravenous Dose of Ovine this compound in Healthy Volunteers

| Parameter | Time Post-Injection | Dose (mcg/kg) | Description |

|---|---|---|---|

| Onset of Action | ~2 minutes | ≥0.3 | Plasma ACTH levels begin to increase within 2 minutes of injection.[1][2][6] |

| Peak Response | 10 - 15 minutes | ≥0.3 | Peak plasma ACTH concentrations are typically reached within 10 to 15 minutes.[1][2] |

| Duration of Mean Increase | 4 hours | 0.3 | The mean plasma ACTH remains elevated for approximately 4 hours.[1] |

| Duration of Mean Increase | 7 hours | 3.0 | The duration of elevated ACTH extends to 7 hours with a higher dose.[1] |

| Duration of Mean Increase | 8 hours | 30.0 | At a very high dose, the ACTH elevation is sustained for 8 hours.[1] |

Comparison of Ovine vs. Human this compound

Both ovine (oCRH) and human (hCRH) sequences of this compound are potent stimulators of ACTH. However, studies comparing the two have shown that the ovine peptide generally elicits a more robust and prolonged response in humans.[7][8]

Table 3: Comparative Effects of Ovine vs. Human this compound (100 mcg IV Bolus) on ACTH Secretion in Normal Subjects

| Parameter | Ovine this compound (oCRH) | Human this compound (hCRH) | Key Finding |

|---|---|---|---|

| Peak ACTH Response | Greater | Lower | Peak ACTH levels are significantly higher with oCRH administration.[7] |

| Area Under the Curve (AUC) | Greater | Lower | The total ACTH secreted over time is greater with oCRH.[7] |

| Duration of Action | More Prolonged | Shorter | The half-life of oCRH is longer (18 min) compared to hCRH (9 min), contributing to a more sustained effect.[9] |

| Clinical Efficacy | Superior Sensitivity | Less Sensitive | In diagnostic testing for Cushing's disease, oCRH demonstrates greater sensitivity in eliciting an ACTH response.[8] |

Experimental Protocols

The standardized this compound stimulation test is the primary in vivo protocol used to assess pituitary corticotroph function in both clinical and research settings.

Human this compound (CRH) Stimulation Test Protocol

This protocol is designed to differentiate pituitary-dependent (Cushing's disease) from ectopic causes of ACTH-dependent Cushing's syndrome.[4][10]

1. Patient Preparation:

-

The patient should fast for a minimum of 4-6 hours before the test.[10][11][12]

-

Recent or current corticosteroid therapy may blunt the ACTH response and should be noted.[6]

-

The test is often performed in the morning to account for the diurnal rhythm of cortisol, although ACTH increments are similar in the morning and evening.[10][12]

2. Procedure:

-

An intravenous (IV) cannula is inserted at least 30 minutes before the test begins to minimize stress-induced ACTH release.[4]

-

Baseline Sampling: Venous blood samples for basal ACTH and cortisol are drawn 15 minutes before and immediately prior to this compound administration.[2][4][10] The average of these two values serves as the baseline.

-

Administration: A dose of 1 mcg/kg body weight of this compound (ovine or human) is administered as an IV bolus over 30 to 60 seconds.[2][4][10] A maximum dose of 100 mcg is common.[4][11]

-

Post-Administration Sampling: Venous blood samples for ACTH and cortisol are collected at 15, 30, 45, 60, 90, and 120 minutes after administration.[4][10][11]

-

Sample Handling: Blood for ACTH measurement should be collected in plastic or siliconized glass lavender-top (EDTA) tubes, placed on ice, and centrifuged in a refrigerated centrifuge. The plasma is then frozen until analysis.[11]

3. Interpretation (Example for Cushing's Syndrome Differential Diagnosis):

-

Patients with Cushing's disease typically show an exaggerated rise in plasma ACTH and cortisol.[4][10]

-

A peak ACTH increase of >35-50% and a cortisol increase of >20% above baseline are suggestive of a pituitary source (Cushing's disease).[4][10]

-

Patients with ectopic ACTH secretion or primary adrenal tumors rarely show a significant response to this compound.[4][10]

Animal Models

Animal models, primarily rodents, are essential for preclinical research into HPA axis physiology.[13][14]

1. Animal Selection and Housing:

-

Wistar rats and various mouse strains are commonly used.[14][15]

-

Animals should be housed in a controlled environment with a regular light-dark cycle to normalize circadian rhythms.

-

For stress-free blood sampling, surgical implantation of indwelling venous catheters is a preferred method, allowing for repeated sampling without handling stress, which can independently raise ACTH levels.[14]

2. General Protocol:

-

Acclimatization: Catheterized animals are allowed to recover from surgery and are acclimatized to the experimental setup.

-

Baseline Sampling: Blood samples are drawn at one or more time points before this compound administration to establish a stable baseline.

-

Administration: this compound is administered intravenously via the catheter. Doses are determined based on the specific research question and animal model. For example, a 5 mcg/kg dose has been used in rats.[15]

-

Post-Administration Sampling: A time-course of blood samples is collected following injection (e.g., at 15, 30, 60, 90, 120 minutes) to characterize the ACTH and corticosterone (the primary glucocorticoid in rodents) response.[16]

-

Sample Processing: Blood samples are processed similarly to human samples to separate and freeze plasma for hormone analysis.

Visualization of Pathways and Workflows

Signaling Pathway for this compound-Induced ACTH Secretion

This compound initiates a well-defined intracellular signaling cascade in the anterior pituitary corticotrophs.

Caption: HPA axis signaling cascade initiated by this compound.

Mechanism Description:

-

Receptor Binding: this compound, circulating in the bloodstream, binds to the Corticotropin-Releasing Hormone Receptor Type 1 (CRH-R1), a G-protein coupled receptor, on the surface of anterior pituitary corticotroph cells.[5][15][17]

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[18]

-

cAMP Pathway: The activated G-protein stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP).[18]

-

PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[15]

-

ACTH Synthesis and Secretion: PKA activation leads to two primary outcomes:

-

Secretion: It promotes the exocytosis of pre-synthesized ACTH stored in vesicles, resulting in a rapid release of the hormone into circulation.[19]

-

Synthesis: It stimulates the transcription of the pro-opiomelanocortin (POMC) gene, the precursor protein for ACTH, thereby replenishing cellular stores.[15][18]

-

-

Adrenal Stimulation & Feedback: The secreted ACTH travels to the adrenal cortex, stimulating the synthesis and release of cortisol.[19] Rising cortisol levels then exert negative feedback on both the hypothalamus and the pituitary, inhibiting further CRH and ACTH secretion.[20]

Experimental Workflow for the this compound Stimulation Test

The clinical and research application of this compound follows a standardized workflow to ensure reliable and reproducible results.

Caption: Standardized workflow for the in vivo CRH stimulation test.

References

- 1. drugs.com [drugs.com]

- 2. ACTHREL ® (this compound ovine triflutate for injection) [dailymed.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. mft.nhs.uk [mft.nhs.uk]

- 5. What is the mechanism of this compound Ovine Triflutate? [synapse.patsnap.com]

- 6. reference.medscape.com [reference.medscape.com]

- 7. A comparison of the effects of human and ovine corticotropin-releasing hormone on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ovine corticotropin-releasing hormone (CRH) stimulation test is superior to the human CRH stimulation test for the diagnosis of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intravenous application of ovine and human corticotropin releasing factor (CRF): ACTH, cortisol and CRF levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labcorp.com [labcorp.com]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. ACTH signalling and adrenal development: lessons from mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of urocortin on ACTH secretion from rat anterior pituitary in vitro and in vivo: comparison with corticotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Dynamics of ACTH and Cortisol Secretion and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Corticosteroid inhibition of ACTH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Corticorelin as a Diagnostic Agent for Cushing's Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cushing's syndrome is a rare and serious endocrine disorder characterized by prolonged exposure to high levels of cortisol. The accurate diagnosis of its underlying cause is crucial for appropriate patient management. This technical guide provides an in-depth overview of corticorelin, a synthetic analog of corticotropin-releasing hormone (CRH), and its application as a key diagnostic agent in the differential diagnosis of ACTH-dependent Cushing's syndrome. This document details the mechanism of action, experimental protocols, and diagnostic accuracy of the this compound stimulation test, intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound is a synthetic peptide that mimics the action of endogenous corticotropin-releasing hormone (CRH).[1] In the context of diagnosing Cushing's syndrome, this compound is used to differentiate between a pituitary source of excess adrenocorticotropic hormone (ACTH) (Cushing's disease) and ectopic ACTH secretion from a non-pituitary tumor.[1]

The principle of the this compound stimulation test lies in the differential response of pituitary corticotroph adenomas versus ectopic ACTH-secreting tumors. Pituitary adenomas in Cushing's disease typically retain some responsiveness to CRH, leading to a further increase in ACTH and cortisol secretion upon administration of this compound.[1] In contrast, most ectopic ACTH-secreting tumors do not express CRH receptors or are already maximally secreting ACTH, and therefore, show a blunted or absent response to this compound stimulation.[1]

Signaling Pathway

The binding of this compound to the CRH receptor type 1 (CRHR1) on the surface of pituitary corticotroph cells initiates a well-defined intracellular signaling cascade. This process is crucial for the subsequent synthesis and release of ACTH.

Experimental Protocols

The this compound stimulation test is a standardized procedure designed to assess the pituitary's ACTH secretory reserve. Ovine this compound has been shown to be a more potent and longer-acting stimulus of ACTH and cortisol secretion compared to human this compound, making it the preferred agent for diagnostic testing.

Patient Preparation

-

Medication Review and Washout: Glucocorticoid therapy can suppress the HPA axis and should be discontinued prior to testing. The washout period depends on the type and duration of glucocorticoid use. Other medications that may interfere with the test, such as somatostatin analogs, should also be reviewed and potentially withheld.

-

Fasting: While not always mandatory, an overnight fast can minimize potential analytical interferences.

-

Resting State: The patient should be in a resting state for at least 30 minutes before the test begins to minimize stress-induced fluctuations in ACTH and cortisol.

Test Procedure

The following is a generalized protocol for the this compound stimulation test. Specifics may vary based on institutional guidelines.

Sample Handling and Analysis

-

Blood Collection: Blood samples for ACTH measurement should be collected in pre-chilled EDTA tubes and placed on ice immediately. Cortisol samples can be collected in serum separator tubes.

-

Processing: Samples should be centrifuged in a refrigerated centrifuge as soon as possible. Plasma for ACTH analysis should be separated and frozen at -20°C or lower until assayed. Serum for cortisol can be refrigerated or frozen.

-

Analytical Methods: ACTH is typically measured by immunochemiluminometric assays (ICMA) or other sensitive immunoassays. Cortisol is commonly measured by immunoassay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Diagnostic Accuracy

The diagnostic performance of the this compound stimulation test has been evaluated in numerous studies. The following tables summarize the diagnostic accuracy for differentiating Cushing's disease from ectopic ACTH syndrome based on various response criteria.

Table 1: Diagnostic Accuracy of ACTH Response to this compound

| Study/Criteria | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) |

| Increase of ≥50% from baseline | 89 | 100 | 100 | 61 |

| Increase of ≥43% at 15 min | 83 | 94 | 98 | 58 |

| Increase of ≥31% at 30 min | 83 | 85 | - | - |

| Meta-analysis (ACTH response) | 86.9 | 93.9 | - | - |

Table 2: Diagnostic Accuracy of Cortisol Response to this compound

| Study/Criteria | Sensitivity (%) | Specificity (%) | Diagnostic Accuracy (%) |

| Increase of ≥20% from baseline | 88 | 100 | 90 |

| Increase of ≥12% at 30 min | 82 | 89 | - |

| Meta-analysis (Cortisol response) | 86.2 | 89.4 | - |

Interpretation of Results

-

Cushing's Disease: A significant increase in plasma ACTH and cortisol levels following this compound administration is highly suggestive of Cushing's disease.

-

Ectopic ACTH Syndrome: A lack of or minimal response in both ACTH and cortisol levels is characteristic of ectopic ACTH syndrome.

-

False Negatives: It is important to note that false-negative results can occur in 5-10% of patients with Cushing's disease.

Regulatory Status and Contraindications

Ovine this compound triflutate (Acthrel®) was granted orphan drug designation and was approved by the U.S. Food and Drug Administration (FDA) for differentiating pituitary and ectopic production of ACTH in patients with ACTH-dependent Cushing's syndrome.

Contraindications:

-

Hypersensitivity to ovine this compound or any of its components.

Potential Adverse Effects:

-

Facial flushing

-

Transient hypotension and tachycardia

-

Dyspnea and chest tightness, particularly at higher doses.

Confounding Factors:

-

Recent or concurrent use of glucocorticoids can blunt the ACTH response.

-

Conditions affecting cortisol-binding globulin (CBG) levels (e.g., estrogen therapy, pregnancy) can influence total cortisol measurements.

Conclusion

The this compound stimulation test is a valuable and well-established tool in the diagnostic workup of ACTH-dependent Cushing's syndrome. A thorough understanding of its mechanism of action, a meticulous approach to the experimental protocol, and a careful interpretation of the results are essential for its effective use in clinical research and drug development. This guide provides a comprehensive technical overview to support professionals in these fields.

References

Corticorelin Acetate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corticorelin acetate, a synthetic analog of human corticotropin-releasing hormone (CRH), is a neuropeptide that plays a central role in the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides an in-depth overview of the current understanding of this compound acetate's mechanism of action, its associated signaling pathways, and its potential therapeutic applications. The document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of complex biological and experimental processes to support further research and development in this area.

Introduction

This compound acetate is a 41-amino acid polypeptide identical to the naturally occurring human CRH.[1] It is a potent stimulator of adrenocorticotropic hormone (ACTH) secretion from the anterior pituitary gland.[2][3] This action, in turn, stimulates the adrenal cortex to produce and release cortisol, a glucocorticoid hormone with widespread physiological effects, including regulation of metabolism, immune response, and stress.[2][3] The primary clinical application of this compound acetate is as a diagnostic tool to differentiate between pituitary and ectopic sources of ACTH-dependent Cushing's syndrome.[4][5] Emerging preclinical and clinical evidence suggests potential therapeutic roles for this compound acetate in the management of peritumoral brain edema (PBE) and as an antitumor and antiangiogenic agent.[1][6][7]

Mechanism of Action and Signaling Pathways

This compound acetate exerts its effects by binding to and activating two subtypes of G protein-coupled receptors (GPCRs): the corticotropin-releasing hormone receptor 1 (CRHR1) and CRHR2.[1] The binding of this compound acetate to these receptors, primarily CRHR1 in the anterior pituitary, initiates a cascade of intracellular signaling events that ultimately lead to the synthesis and secretion of ACTH.[8][9]

The primary signaling pathway activated by the this compound acetate-CRHR1 interaction is the adenylyl cyclase (AC) pathway.[10][11] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[8][11] PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which promotes the transcription of the pro-opiomelanocortin (POMC) gene, the precursor to ACTH.[9][10]

In addition to the cAMP/PKA pathway, this compound acetate can also activate the Phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), which can also contribute to ACTH secretion and other cellular responses.[10][11]

The diverse physiological effects of this compound acetate are a result of the tissue-specific expression of CRHR1 and CRHR2 and the subsequent activation of these distinct signaling cascades.[10]

References

- 1. eaglebio.com [eaglebio.com]

- 2. cloud-clone.com [cloud-clone.com]

- 3. ascopubs.org [ascopubs.org]

- 4. This compound Acetate, a Synthetic Corticotropin-releasing Factor with Preclinical Antitumor Activity, alone and with Bevacizumab, against Human Brain Tumor Models | Anticancer Research [ar.iiarjournals.org]

- 5. The Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steroid-sparing effect of this compound acetate in peritumoral cerebral edema is associated with improvement in steroid-induced myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound acetate injections for the treatment of peritumoral brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Candidate Reference Measurement Procedure for the Quantification of Total Serum Cortisol with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human ACTH ELISA Kit (ab267814) | Abcam [abcam.com]

- 10. This compound acetate, a synthetic corticotropin-releasing factor with preclinical antitumor activity, alone and with bevacizumab, against human brain tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]